Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
CAS No.: 851045-83-5
Cat. No.: VC13840306
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851045-83-5 |
|---|---|
| Molecular Formula | C9H7BrF3NO2 |
| Molecular Weight | 298.06 g/mol |
| IUPAC Name | methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3 |
| Standard InChI Key | YOJRDJDMHVXQDA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₉H₇BrF₃NO₂, with a molecular weight of 298.06 g/mol . Key structural features include:
-
Amino group (-NH₂) at position 2.
-
Bromo atom (-Br) at position 5.
-
Trifluoromethyl group (-CF₃) at position 4.
-
Methyl ester (-COOCH₃) at position 1.
The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the bromo and amino groups enable regioselective functionalization .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Yellow solid | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in DMSO, methanol | |
| Stability | Stable at room temperature |
Synthesis and Reaction Pathways
Route 1: Multi-Step Functionalization
-
Starting Material: 2-Amino-4-bromo-3-fluorobenzoic acid.
-
Esterification: Treatment with thionyl chloride (SOCl₂) in methanol yields methyl 2-amino-4-bromo-3-fluorobenzoate (94% yield) .
-
Iodination: Reaction with iodine (I₂) and silver sulfate (Ag₂SO₄) introduces iodine at position 5 (88% yield) .
-
Trifluoromethylation: Copper(I)-mediated coupling with methyl fluorosulfonyldifluoroacetate installs the -CF₃ group (74% yield) .
Route 2: Catalytic Hydrogenation
-
Palladium-catalyzed hydrogenation of nitro precursors, though specific details are proprietary.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | SOCl₂, MeOH, 100°C, 16 hrs | 94% |
| Iodination | I₂, Ag₂SO₄, EtOH, RT, 45 min | 88% |
| Trifluoromethylation | CuI, NMP, 80°C, 16 hrs | 74% |
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Anticancer Agents: Halogen bonding via bromo and hydrogen bonding via amino groups enhance target engagement.
-
Antimicrobials: Analogues with similar substitution patterns show activity against Pseudomonas aeruginosa .
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Group: Increases metabolic stability and bioavailability .
-
Bromo Substituent: Facilitates Suzuki-Miyaura cross-coupling for diversification .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): δ 8.10 (s, 1H, ArH), 5.94 (s, 2H, NH₂), 3.91 (s, 3H, OCH₃) .
-
¹³C NMR: Peaks at δ 167.0 (C=O), 135.9 (C-Br), 124.2 (C-CF₃) .
Mass Spectrometry
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume